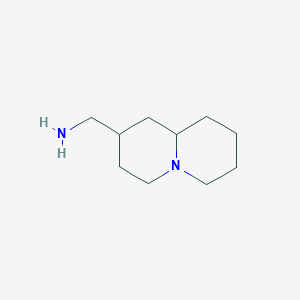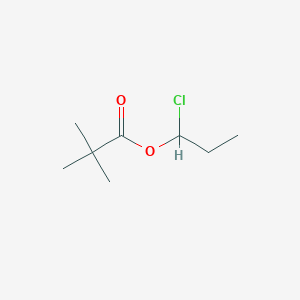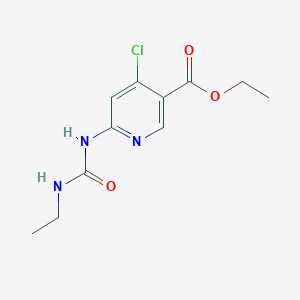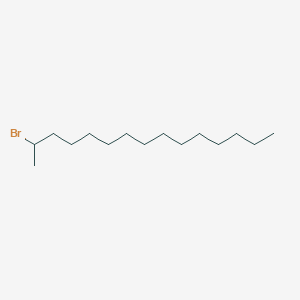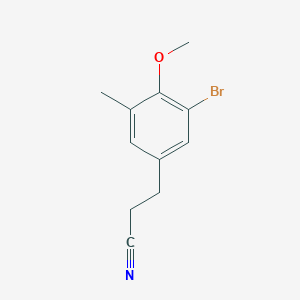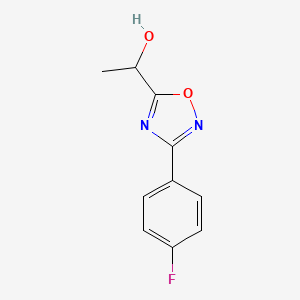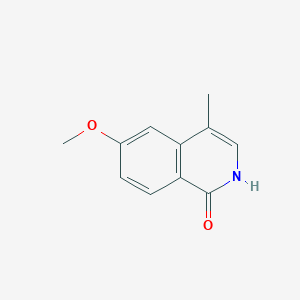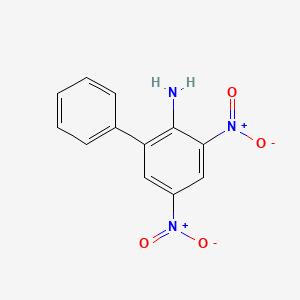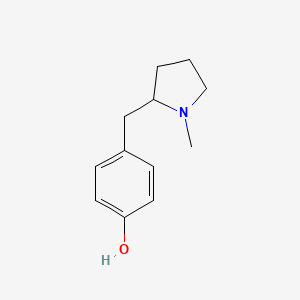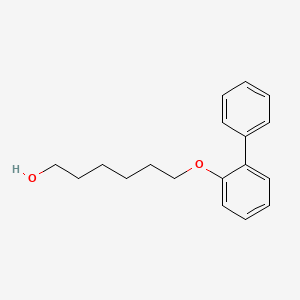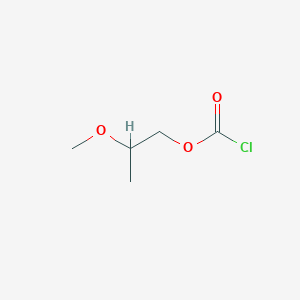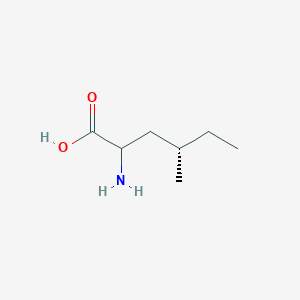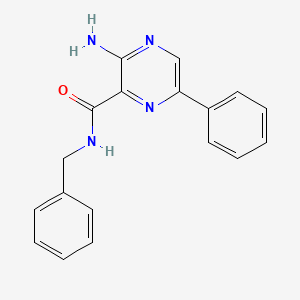
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide
Overview
Description
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 6-position, and a carboxamide group at the 2-position, where the nitrogen of the carboxamide is bonded to a phenylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with benzylamine under dehydrating conditions can yield the desired compound. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group at the 3-position can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group at the 6-position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery. It is being investigated for its potential use in treating infections and cancer .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- 3-amino-6-phenylpyrazine-2-carboxamide
- 3-amino-6-(4-methylphenyl)pyrazine-2-carboxamide
- 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide
Comparison: Compared to similar compounds, 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide exhibits unique properties due to the presence of the phenylmethyl group. This substitution can influence its biological activity, making it more potent in certain applications. Additionally, the phenylmethyl group can enhance the compound’s solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C18H16N4O/c19-17-16(18(23)21-11-13-7-3-1-4-8-13)22-15(12-20-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,19,20)(H,21,23) |
InChI Key |
NGTVFGMXCVIGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


